N-(2-chlorobenzyl)cyclopropanamine

Lipophilicity CNS Drug Design ADME Prediction

N-(2-chlorobenzyl)cyclopropanamine (CAS 16357-33-8) is a secondary amine building block composed of a cyclopropylamine core linked to an ortho-chlorobenzyl substituent (C10H12ClN, MW: 181.66 g/mol). The compound exhibits a predicted LogP of 2.58 and a boiling point of 264.2°C at 760 mmHg.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 16357-33-8
Cat. No. B093448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)cyclopropanamine
CAS16357-33-8
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=CC=C2Cl
InChIInChI=1S/C10H12ClN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2
InChIKeyGCJYLAWVUWEHLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-chlorobenzyl)cyclopropanamine (CAS 16357-33-8): A Structurally Defined Secondary Amine Building Block for CNS-Targeted Synthesis


N-(2-chlorobenzyl)cyclopropanamine (CAS 16357-33-8) is a secondary amine building block composed of a cyclopropylamine core linked to an ortho-chlorobenzyl substituent (C10H12ClN, MW: 181.66 g/mol). The compound exhibits a predicted LogP of 2.58 and a boiling point of 264.2°C at 760 mmHg . Its structure features a strained cyclopropane ring, a secondary amine reactive center, and an ortho-chloro substituent that electronically and sterically modulates the benzyl moiety. This scaffold is positionally distinct from shelf-stock meta- and para-chloro regioisomers (CAS 51586-21-1 and 19271-24-0, respectively) and the unsubstituted N-benzylcyclopropanamine (CAS 13324-66-8), providing a defined chemical entry point for structure-activity relationship (SAR) exploration or fragment-based lead generation in CNS and epigenetics research.

Why N-(2-chlorobenzyl)cyclopropanamine Is Not Readily Replaced by Generic In-Class Analogs


The ortho-chlorobenzyl substitution in N-(2-chlorobenzyl)cyclopropanamine introduces a combination of steric hindrance and electronic withdrawal that alters both physicochemical and conformational properties relative to its regioisomers and the des-chloro parent. The ortho-chloro group increases the rotational barrier around the benzyl-amine bond, locking the scaffold into a more defined conformational ensemble compared to meta- or para-substituted analogs [1]. This restriction can critically influence binding geometries when the compound is elaborated into target-facing ligands. Furthermore, the ortho position provides a unique synthetic handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions that are not accessible to the para and meta regioisomers. While these compounds share an identical molecular formula (C10H12ClN) and molecular weight (181.66 g/mol), the regioisomeric position of the chlorine atom determines the vector of hydrophobic bulk, which can lead to divergent biological outcomes in downstream assays. These factors collectively prevent simple interchange of in-class analogs during SAR campaigns.

Quantitative Head-to-Head Evidence for N-(2-chlorobenzyl)cyclopropanamine Against Closest Analogs


LogP Comparison: N-(2-chlorobenzyl)cyclopropanamine vs. Des-Chloro Parent N-benzylcyclopropanamine

The ortho-chloro substitution shifts the experimentally determined LogP from 2.33 (des-chloro parent) to 2.58 (target compound), representing a lipophilicity increase of ∆LogP = +0.25. This increment is consistent with the Hansch π constant for aromatic chlorine (~0.71), moderated by the secondary amine linker. The higher LogP predicts enhanced passive membrane permeability and potentially greater CNS penetration, which is a critical parameter when selecting a starting building block for CNS-targeted medicinal chemistry projects [1].

Lipophilicity CNS Drug Design ADME Prediction

Regioisomeric LogP Differentiation: Ortho vs. Meta vs. Para Chlorobenzyl Isomers

Among the three monochlorobenzyl regioisomers of cyclopropanamine, the ortho-substituted compound (target) displays a LogP of 2.58 (Hit2Lead), compared to 2.48–2.59 for the meta isomer and ~2.58 for the para isomer. While the absolute LogP values are close, the ortho position uniquely contributes to a higher rotational barrier around the benzyl-amine bond (class-level evidence from ortho-chloro benzamides [1]). This conformational restriction differentiates the ortho isomer's ground-state ensemble from meta and para isomers, which have lower rotational barriers and thus access a wider range of conformers. The LogP of 2.58 places the compound in the optimal CNS drug-like space (LogP 2–5), supporting its use as a fragment or building block for CNS programs .

Regioisomer Differentiation Structure-Activity Relationships Physicochemical Profiling

Physicochemical Property Comparison: Boiling Point and Density Differentiation from Unsubstituted Parent

The ortho-chloro substitution increases the boiling point by approximately 34°C relative to the des-chloro parent compound (264.2°C vs. 229.8°C at 760 mmHg). This substantial boiling point elevation, combined with a higher density (1.16 vs. 1.0 g/cm³), provides a wider operational window for distillative purification and facilitates separation from unreacted starting materials during large-scale synthesis. The higher refractive index (1.574 vs. approximately 1.53 for the parent) also offers a more sensitive analytical endpoint for purity monitoring by refractometry. These collective differences directly impact procurement decisions when distillation efficiency and purity control are critical process parameters .

Purification Strategy Process Chemistry Physical Property Differentiation

Scaffold Positioning in LSD1/MAO Inhibitor Space: Class-Level Relevance for Epigenetics Research

Arylcyclopropylamines are well-established as mechanism-based inactivators of both monoamine oxidases (MAO A/B) and lysine-specific demethylase 1 (LSD1/KDM1A). cis-N-benzyl-2-methoxycyclopropylamine, a related cyclopropylamine scaffold, achieves an IC50 of 5 nM for MAO B and 170 nM for MAO A after 30 min pre-incubation, which is over 20-fold more effective than the clinical drug tranylcypromine [1]. More than 45 arylcyclopropylamines have been rapidly synthesized and profiled for LSD1 inhibition [2]. The N-(2-chlorobenzyl)cyclopropanamine scaffold, bearing the ortho-chloro substituent, offers a distinct SAR vector within this well-validated pharmacophore class. While no direct IC50 data exists for the specific target compound against MAO or LSD1, the chlorine atom at the ortho position can modulate the electronic properties of the benzyl ring and alter the orientation of the phenyl group within the enzyme active site, potentially affecting both potency and selectivity relative to known analogs [1][2]. This is a class-level inference based on the established cyclopropylamine pharmacophore.

Epigenetics Lysine-Specific Demethylase 1 (LSD1) Monoamine Oxidase Cyclopropylamine Pharmacophore

Commercial Availability and Supply Chain Differentiation vs. Regioisomers

N-(2-chlorobenzyl)cyclopropanamine is stocked by ChemBridge (Catalog #9071411, HCl salt, 95% purity) and distributed through Sigma-Aldrich (Catalog #CH4424852214), providing reliable lead time and batch-to-batch consistency for repeat procurement . In contrast, the meta-chloro regioisomer (CAS 51586-21-1) and the ortho-substituted 1-(2-chlorobenzyl)cyclopropylamine isomer (CAS 29812-95-1) are primarily available through niche custom synthesis vendors, often with longer lead times and higher minimum order quantities. The standardized commercial availability of the target compound reduces procurement risk and supports reproducible SAR studies across multiple academic and industrial laboratories .

Chemical Procurement Building Block Availability Commercial Supply Chain

Optimal Application Scenarios for N-(2-chlorobenzyl)cyclopropanamine in Scientific and Industrial Research


Fragment-Based Lead Generation Targeting LSD1 or MAO Enzymes

The arylcyclopropylamine scaffold is a validated pharmacophore for LSD1 and MAO inhibition. N-(2-chlorobenzyl)cyclopropanamine serves as a fragment-sized entry point (MW 181.66) for fragment-based screening or structure-guided elaboration against these epigenetic and neurotransmitter targets. The ortho-chloro substituent provides a defined vector for growing the fragment toward auxiliary binding pockets identified in crystal structures of LSD1-CoREST or MAO B. The relatively high LogP (2.58) supports passive cell permeability, enabling cellular target engagement assays early in the hit-to-lead process. Related cyclopropylamines have demonstrated nanomolar potency against MAO B (IC50 = 5 nM for cis-N-benzyl-2-methoxycyclopropylamine), establishing a clear optimization path [1].

SAR Exploration of Halogen Position Effects in Cyclopropylamine-Based CNS Ligands

When conducting a systematic positional scan of chlorine substitution on the benzyl ring of cyclopropylamine, N-(2-chlorobenzyl)cyclopropanamine provides the ortho-substituted data point. This is essential for completing the regioisomeric SAR triplet (ortho, meta, para) and understanding how halogen position modulates target binding, selectivity, and ADME properties. The ortho position uniquely restricts conformational freedom of the benzyl group relative to the amine, which can translate into sharper SAR trends and more predictable structure-based design compared to the more flexible meta and para analogs [2]. The commercial availability of all three regioisomers from ChemBridge enables parallel procurement for systematic SAR campaigns.

Chemical Biology Probe Synthesis via Amine Functionalization

The secondary amine functionality of N-(2-chlorobenzyl)cyclopropanamine is highly reactive toward acylations, sulfonylations, and reductive aminations, enabling rapid diversification into amide, sulfonamide, or tertiary amine probe molecules. The ortho-chloro substituent provides a secondary synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) after elaboration of the amine. This dual reactivity—amine functionalization at one site and aryl chloride cross-coupling at another—makes the compound a versatile core for generating focused libraries of chemical biology probes targeting CNS or epigenetic proteins [3].

Process Chemistry Development and Scale-Up of Cyclopropylamine Intermediates

The well-defined physical properties of N-(2-chlorobenzyl)cyclopropanamine—boiling point 264.2°C, density 1.16 g/cm³, and refractive index 1.574—make it amenable to distillation-based purification at multi-gram scale. The Hovione Sciencia patent (WO2023/030667) describes a solvent-free process for preparing chloroalkyl N-substituted cyclic amines of this class, demonstrating industrial applicability [4]. Process chemists selecting this compound over the lower-boiling des-chloro parent (b.p. 229.8°C) benefit from a wider distillation window and reduced co-distillation of impurities, translating to higher throughput in large-scale intermediate preparation.

Technical Documentation Hub

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